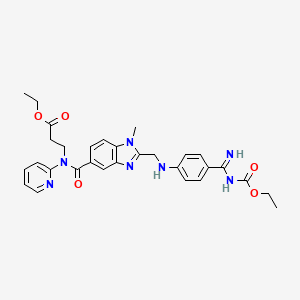
N-Ethoxycarbonyl Dabigatran Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethoxycarbonyl Dabigatran Ethyl Ester is a chemical compound with the molecular formula C30H33N7O5 and a molecular weight of 571.63 g/mol . It is a derivative of dabigatran, a direct thrombin inhibitor used as an anticoagulant . This compound is primarily used in pharmaceutical research and development, particularly in the synthesis and study of dabigatran and its analogs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxycarbonyl Dabigatran Ethyl Ester involves several steps, including acylation, amidation, and esterification reactions . One common synthetic route starts with the acylation of 4-chloro-3-nitrobenzoic acid, followed by amidation with an appropriate amine to form the intermediate . This intermediate undergoes esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process is designed to minimize impurities and maximize efficiency, often employing automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-Ethoxycarbonyl Dabigatran Ethyl Ester has several scientific research applications, including:
Mecanismo De Acción
N-Ethoxycarbonyl Dabigatran Ethyl Ester exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade . The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting clot formation . This mechanism is similar to that of dabigatran, which is a direct thrombin inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
Dabigatran Etexilate: A prodrug of dabigatran, used as an anticoagulant.
Dabigatran Ethyl Ester: An intermediate in the synthesis of dabigatran.
Deuterium-labeled Dabigatran Etexilate: Used in pharmacokinetic studies.
Uniqueness
N-Ethoxycarbonyl Dabigatran Ethyl Ester is unique due to its specific chemical structure, which allows it to be used as a reference standard and in the synthesis of dabigatran analogs . Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness .
Propiedades
Fórmula molecular |
C30H33N7O5 |
|---|---|
Peso molecular |
571.6 g/mol |
Nombre IUPAC |
ethyl 3-[[2-[[4-(N-ethoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C30H33N7O5/c1-4-41-27(38)15-17-37(25-8-6-7-16-32-25)29(39)21-11-14-24-23(18-21)34-26(36(24)3)19-33-22-12-9-20(10-13-22)28(31)35-30(40)42-5-2/h6-14,16,18,33H,4-5,15,17,19H2,1-3H3,(H2,31,35,40) |
Clave InChI |
NROPEVJSKVOJOL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)NC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
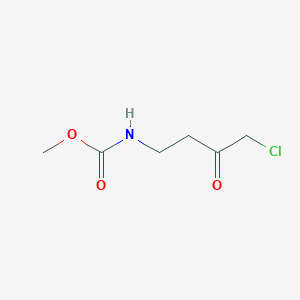
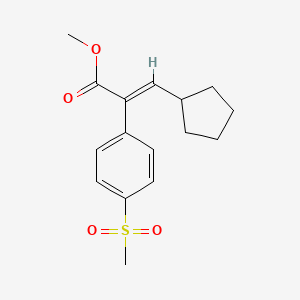
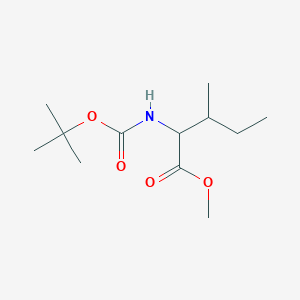
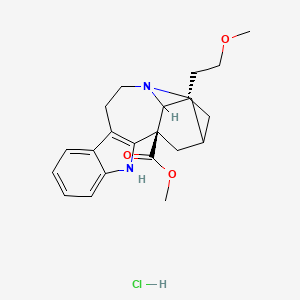
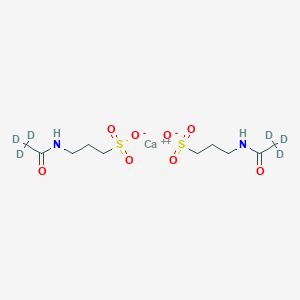
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
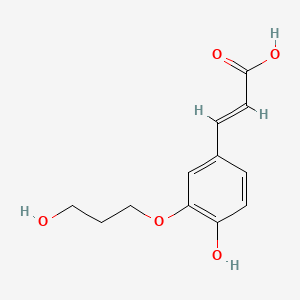
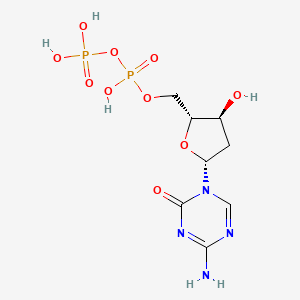

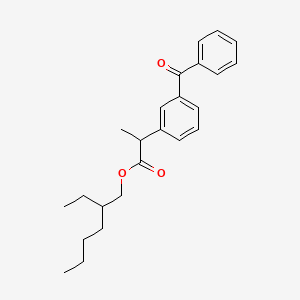
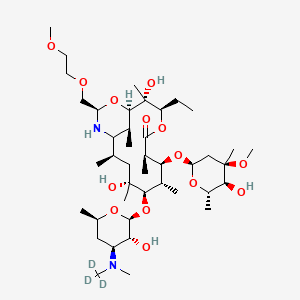
![4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride](/img/structure/B13844878.png)
